molecular formula C15H17N B14732950 2-(4-Phenylbutyl)pyridine CAS No. 5520-22-9

2-(4-Phenylbutyl)pyridine

Cat. No.: B14732950
CAS No.: 5520-22-9
M. Wt: 211.30 g/mol
InChI Key: LCSHLPJSDJMHNR-UHFFFAOYSA-N
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Description

2-(4-Phenylbutyl)pyridine is an organic compound that belongs to the class of pyridines, which are nitrogen-containing heterocyclic aromatic compounds. This compound features a pyridine ring substituted with a 4-phenylbutyl group. Pyridines are known for their aromaticity and basic properties, making them significant in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylbutyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 4-phenylbutyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridine and 4-phenylbutyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the pyridine, generating a nucleophilic pyridine anion, which then attacks the electrophilic carbon of the 4-phenylbutyl bromide, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenylbutyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups into simpler forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of this compound N-oxide or this compound carboxylic acid.

    Reduction: Formation of this compound alcohol or this compound amine.

    Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.

Scientific Research Applications

2-(4-Phenylbutyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Phenylbutyl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    2-Phenylpyridine: Similar structure but lacks the butyl chain, affecting its physical and chemical properties.

    4-Phenylpyridine: The phenyl group is directly attached to the pyridine ring, altering its reactivity and applications.

    2-(4-Phenylbutyl)quinoline: Contains a quinoline ring instead of a pyridine ring, leading to different aromaticity and biological activities.

Uniqueness: 2-(4-Phenylbutyl)pyridine is unique due to the presence of both a pyridine ring and a 4-phenylbutyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

5520-22-9

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-(4-phenylbutyl)pyridine

InChI

InChI=1S/C15H17N/c1-2-8-14(9-3-1)10-4-5-11-15-12-6-7-13-16-15/h1-3,6-9,12-13H,4-5,10-11H2

InChI Key

LCSHLPJSDJMHNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=CC=N2

Origin of Product

United States

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